molecular formula C43H66O15 B1666530 alpha-Acétyldigoxine CAS No. 5511-98-8

alpha-Acétyldigoxine

Numéro de catalogue: B1666530
Numéro CAS: 5511-98-8
Poids moléculaire: 823.0 g/mol
Clé InChI: HWKJSYYYURVNQU-DXJNJSHLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action
Alpha-acetyldigoxin functions by inhibiting the sodium/potassium-transporting ATPase pump in myocardial cells. This action leads to increased intracellular sodium levels, which subsequently elevates calcium concentrations due to reduced extrusion via the sodium/calcium exchanger. The result is enhanced myocardial contractility and decreased conduction through the atrioventricular node, making it effective for controlling heart rate in conditions like atrial fibrillation .

Pharmacodynamics
The compound exhibits a narrow therapeutic index, necessitating careful monitoring during administration. Its primary effects include:

  • Increased cardiac contractility : Enhances the force of contraction in heart muscle.
  • Rate control : Slows down conduction through the AV node, beneficial for arrhythmias.
  • Vagal stimulation : Increases parasympathetic tone, further aiding in heart rate control .

Clinical Applications

Heart Failure Management
Alpha-acetyldigoxin is utilized for rapid digitalization in patients with congestive heart failure. A clinical evaluation involving 21 patients indicated that administration of alpha-acetyldigoxin resulted in significant improvements in cardiac dynamics and patient symptoms .

Atrial Fibrillation and Flutter
Due to its ability to slow AV nodal conduction, alpha-acetyldigoxin is also employed in managing atrial fibrillation and flutter, providing an alternative to other antiarrhythmic agents .

Emerging Research and Case Studies

Recent studies have begun to explore the anticancer potential of alpha-acetyldigoxin and other cardiac glycosides. Research indicates that these compounds may induce apoptosis and inhibit angiogenesis in cancer cells, positioning them as promising candidates for cancer therapy .

Case Study Insights

  • Cytotoxic Activity : A study highlighted that certain cardiac glycosides, including alpha-acetyldigoxin, exhibited cytotoxic effects on various cancer cell lines, suggesting a mechanism that involves cell cycle arrest and apoptosis induction .
  • Mechanistic Studies : Investigations into the molecular mechanisms revealed that alpha-acetyldigoxin may affect pathways involved in cell proliferation and survival, providing insights into its potential as an anticancer agent .

Comparative Data Table

ApplicationMechanism of ActionClinical Evidence
Congestive Heart FailureInhibition of Na+/K+ ATPaseImproved cardiac dynamics in clinical trials
Atrial FibrillationDecreased AV node conductionEffective rate control during arrhythmias
Cancer TherapyInduction of apoptosis and cell cycle arrestCytotoxic effects on cancer cell lines

Mécanisme D'action

L’acétyldigoxine exerce ses effets en inhibant la pompe Na+/K±ATPase dans les cellules cardiaques. Cette inhibition entraîne une augmentation des niveaux intracellulaires de sodium, ce qui à son tour provoque une augmentation des niveaux intracellulaires de calcium. L’augmentation du calcium améliore la contractilité du muscle cardiaque. De plus, il a été démontré que l’acétyldigoxine interagit avec d’autres cibles moléculaires, telles que le facteur 1α induisant l’hypoxie (HIF-1α) et le facteur nucléaire kappa B (NF-κB), contribuant à ses effets antitumoraux potentiels .

Composés similaires :

Unicité de l’acétyldigoxine : L’acétyldigoxine est unique en raison de son groupe acétyle, qui modifie ses propriétés pharmacocinétiques et améliore potentiellement ses effets thérapeutiques. Comparée à la digoxine, l’acétyldigoxine peut avoir des caractéristiques d’absorption, de distribution, de métabolisme et d’excrétion différentes, ce qui en fait une alternative précieuse dans certains scénarios cliniques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acétyldigoxine peut être synthétisée à partir de la lanatoside C, un glycoside présent dans les feuilles de Digitalis lanata. Le processus implique une combinaison de prétraitements avec de l’acide acétique et du méthylate de sodium. L’acide acétique active la déglucosylation médiée par la digilanidase, augmentant les quantités de digoxine et d’acétyldigoxine. Le méthylate de sodium hydrolyse la lanatoside C en deslanoside, qui est ensuite converti en digoxine .

Méthodes de production industrielle : La production industrielle d’acétyldigoxine implique l’extraction de la lanatoside C des feuilles de Digitalis lanata, suivie de prétraitements chimiques et de procédés de purification. La chromatographie liquide haute performance (CLHP) est couramment utilisée pour déterminer la pureté et la concentration du produit final .

Analyse Des Réactions Chimiques

Types de réactions : L’acétyldigoxine subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la réduction. Le composé est connu pour interagir avec les enzymes et autres molécules biologiques, ce qui conduit à ses effets thérapeutiques .

Réactifs et conditions courants :

Principaux produits formés : Le principal produit formé par l’hydrolyse de l’acétyldigoxine est la digoxine. D’autres réactions peuvent produire divers métabolites en fonction des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

L’acétyldigoxine a une large gamme d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

Uniqueness of Acetyldigoxin: Acetyldigoxin is unique due to its acetyl group, which modifies its pharmacokinetic properties and potentially enhances its therapeutic effects. Compared to digoxin, acetyldigoxin may have different absorption, distribution, metabolism, and excretion characteristics, making it a valuable alternative in certain clinical scenarios .

Activité Biologique

Alpha-Acetyldigoxin is a cardiac glycoside derived from digoxin, known for its role in treating heart failure and certain arrhythmias. This compound exhibits notable biological activities, particularly through its effects on ion transport mechanisms in cardiac tissues. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.

Alpha-Acetyldigoxin primarily functions by inhibiting the Na+^+, K+^+-ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes in cardiac myocytes. This inhibition leads to increased intracellular sodium levels, promoting calcium influx via the Na+^+/Ca2+^{2+} exchanger. The resultant increase in intracellular calcium enhances myocardial contractility, making it beneficial for patients with heart failure .

Pharmacokinetics

Alpha-Acetyldigoxin is characterized by better absorption and a longer duration of action compared to its parent compound, digoxin. Its bioavailability is significant for oral administration, which is advantageous in clinical settings .

Biological Activity and Effects

The biological activity of alpha-acetyldigoxin extends beyond its cardiotonic effects. Recent studies have explored its potential anticancer properties, as cardiac glycosides have been shown to inhibit cancer cell proliferation at nanomolar concentrations. This suggests a dual role in both cardiovascular and oncological therapies .

Table 1: Comparison of Biological Activities

Activity TypeAlpha-AcetyldigoxinDigoxinOther Cardiac Glycosides
Cardiotonic EffectHighHighVariable
Anticancer PotentialYesLimitedYes
BioavailabilityHighModerateVariable
Duration of ActionLongShortVariable

Case Studies

  • Heart Failure Management : In a clinical study involving patients with chronic heart failure, alpha-acetyldigoxin was administered alongside standard therapy. Results indicated improved ejection fraction and reduced hospitalizations due to heart failure exacerbations compared to controls receiving standard therapy alone .
  • Cancer Therapeutics : A study evaluated the effects of alpha-acetyldigoxin on various cancer cell lines. The findings demonstrated significant inhibition of cell proliferation and induction of apoptosis in a dose-dependent manner, suggesting its potential as an adjunctive treatment in oncology .

Research Findings

Research has highlighted the isoform-specific binding affinities of alpha-acetyldigoxin to Na+^+, K+^+-ATPase isoforms in human cardiac tissues. Notably, it demonstrates distinct pharmacological profiles compared to other glycosides, which may influence therapeutic outcomes .

Table 2: Isoform Binding Affinities

Glycosideα1β1 Affinityα2β1 Affinityα3β1 Affinity
Alpha-AcetyldigoxinModerateLowLow
DigoxinHighModerateLow
OuabainHighHighModerate

Propriétés

IUPAC Name

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2-methyloxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O15/c1-20-38(49)32(55-23(4)44)18-37(52-20)58-40-22(3)54-36(17-31(40)46)57-39-21(2)53-35(16-30(39)45)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(47)42(6)27(10-12-43(28,42)50)24-13-34(48)51-19-24/h13,20-22,25-33,35-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKJSYYYURVNQU-DXJNJSHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203630
Record name alpha-Acetyldigoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

823.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5511-98-8
Record name α-Acetyldigoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5511-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Acetyldigoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005511988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyldigoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13691
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name alpha-Acetyldigoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Card-20(22)-enolide, 3-[(O-3-O-acetyl-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.414
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-ACETYLDIGOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q28IFH7A50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Acetyldigoxin
Reactant of Route 2
Reactant of Route 2
alpha-Acetyldigoxin
Reactant of Route 3
Reactant of Route 3
alpha-Acetyldigoxin
Reactant of Route 4
alpha-Acetyldigoxin
Reactant of Route 5
alpha-Acetyldigoxin
Reactant of Route 6
alpha-Acetyldigoxin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.